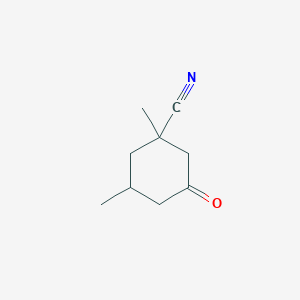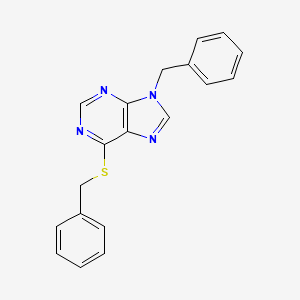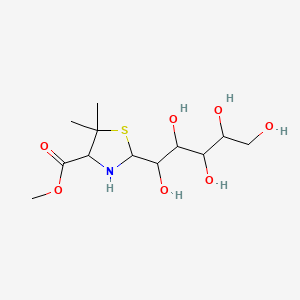![molecular formula C26H32N6O5 B14002070 Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 24205-32-1](/img/structure/B14002070.png)
Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester (9ci) is a synthetic compound with a complex structure. It is derived from L-glutamic acid and features a quinazoline moiety, which is known for its biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 2,4-diamino-5-methyl-6-quinazoline.
Formation of Intermediate: The quinazoline derivative is reacted with a benzoyl chloride derivative to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with L-glutamic acid under specific conditions to form the desired product.
Esterification: The final step involves esterification to convert the carboxylic acid groups into diethyl esters.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted benzoyl derivatives.
Applications De Recherche Scientifique
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can reduce the proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-glutamic acid,n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, 1,5-diethyl ester
- L-glutamic acid,n-[4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-glutamic acid,n-[4-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-, diethylester is unique due to the presence of the 5-methyl group on the quinazoline ring, which can influence its biological activity and specificity towards certain enzymes. This structural difference can result in varying degrees of potency and selectivity compared to similar compounds.
Propriétés
Numéro CAS |
24205-32-1 |
|---|---|
Formule moléculaire |
C26H32N6O5 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H32N6O5/c1-4-36-21(33)13-12-20(25(35)37-5-2)30-24(34)16-6-9-18(10-7-16)29-14-17-8-11-19-22(15(17)3)23(27)32-26(28)31-19/h6-11,20,29H,4-5,12-14H2,1-3H3,(H,30,34)(H4,27,28,31,32) |
Clé InChI |
FIITZYADNJQCEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)




![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)


![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
